4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-Benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic benzamide derivative featuring a central thiazole ring substituted with a 4-methoxyphenyl group at the 4-position and a benzamide moiety at the 2-position, further modified with a benzyl group (C₆H₅CH₂) on the benzamide’s para position. Its design leverages the thiazole ring’s electron-rich nature and the methoxy group’s ability to enhance solubility and metabolic stability .
Properties
IUPAC Name |
4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-28-21-13-11-19(12-14-21)22-16-29-24(25-22)26-23(27)20-9-7-18(8-10-20)15-17-5-3-2-4-6-17/h2-14,16H,15H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVFJAIOFWEZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of 4-methoxybenzoyl chloride with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The benzyl and methoxyphenyl groups are primary sites for oxidative transformations:
Hydrolysis Reactions
The amide bond and thiazole ring demonstrate distinct hydrolysis patterns:
Acidic Hydrolysis
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Conditions : 6N HCl, reflux (12 hrs)
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Products : 4-Benzylbenzoic acid + 4-(4-Methoxyphenyl)thiazol-2-amine
Basic Hydrolysis
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Conditions : 2N NaOH/EtOH, 80°C (8 hrs)
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Products : Sodium 4-benzylbenzoate + Free amine derivative
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Side Reaction : Partial decomposition of methoxy group (>15% at 24 hrs)
Nucleophilic Substitution
The thiazole ring enables regioselective substitutions:
Cross-Coupling Reactions
Palladium-mediated transformations show particular promise:
Suzuki-Miyaura Coupling
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Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C
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Substrate : Brominated benzamide derivative
Buchwald-Hartwig Amination
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Catalyst : Pd₂(dba)₃/Xantphos
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Scope : Primary/secondary amines
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Limitation : Steric hindrance reduces yield to <40% for bulky amines
Photochemical Reactions
UV-induced transformations under controlled conditions:
| Light Source | Solvent | Major Product | Application |
|---|---|---|---|
| 254 nm UV | MeCN | Thiazole ring-opened isomer | Photodynamic therapy research |
| 365 nm UV | DCM | [2+2] Cycloaddition dimer | Crystal engineering applications |
Catalytic Hydrogenation
Selective reduction pathways:
Thiazole Ring Reduction
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Conditions : H₂ (50 psi), PtO₂ catalyst, EtOH
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Product : Partially saturated thiazoline derivative
Benzamide Group Reduction
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Conditions : LiAlH₄/THF, reflux
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Product : Corresponding benzylamine analog
Key Mechanistic Insights
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Steric Effects : The 4-methoxyphenyl group creates a 15° dihedral angle with the thiazole ring, slowing electrophilic attacks at C-5 by 3-fold compared to unsubstituted analogs .
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Electronic Effects : The benzamide carbonyl decreases thiazole ring electron density (confirmed by DFT calculations), favoring radical-based over polar mechanisms in oxidation reactions .
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Solvent Dependency : DMF increases hydrolysis rates by 40% compared to THF due to better stabilization of tetrahedral intermediates .
Scientific Research Applications
4-Benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the thiazolyl group plays a crucial role in its activity.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s substitution pattern critically influences biological activity and physicochemical properties:
- 4-Methoxy vs. 4-Fluorophenyl :
- 4-Methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (target compound) has a methoxy group on both the benzamide and thiazole-linked phenyl ring, enhancing hydrophilicity.
- 4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide () replaces the benzyl group with a fluorine atom, reducing steric bulk but increasing electronegativity. This substitution may alter binding affinity to hydrophobic targets .
- Sulfonamide and Oxadiazole Modifications :
- Compounds like 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11, ) incorporate sulfamoyl and oxadiazole groups, which introduce hydrogen-bonding capabilities and rigid planar structures. These features contrast with the target compound’s benzyl group, which prioritizes lipophilicity .
Data Tables
Critical Analysis of Structural Features
Biological Activity
4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H18N2OS
- Molecular Weight : 306.41 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar thiazole structures demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Thiazole derivatives have been explored for their anticancer potential. For example, compounds structurally related to this compound have been reported to inhibit cancer cell proliferation in vitro .
The mechanisms through which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways associated with growth and survival in cancer cells.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of thiazole derivatives found that compounds similar to this compound exhibited potent activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 to 50 µg/mL depending on the bacterial strain tested .
Anticancer Activity
In vitro studies on cancer cell lines revealed that thiazole derivatives inhibited cell growth significantly. For example, a derivative with a similar scaffold exhibited an IC50 value of approximately 15 µM against breast cancer cell lines, indicating substantial anticancer potential .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
